Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
“Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 143064-85-1. It has a linear formula of C10H13NO2 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate . The InChI code is 1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate” has a molecular weight of 179.22 . It is a white to yellow solid .Scientific Research Applications
Synthesis of Constrained Tryptophan Derivatives
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been utilized in the synthesis of novel tryptophan analogs. These derivatives are designed for peptide and peptoid conformation studies. The structure of these derivatives includes a ring that bridges the α-carbon and the 4-position of the indole ring, constraining the side chain's conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Development of Indole Derivatives
The compound has been used to synthesize various indole derivatives. For instance, reactions involving N-bromosuccinimide have led to the production of different esters of indole-derivatives. Such reactions are significant in developing new compounds with potential applications in various fields of chemistry and pharmacology (Irikawa et al., 1989).
Applications in Infrared Probing
Methyl indole derivatives, including methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have been studied as potential infrared probes. Their emission characteristics make them suitable for investigating protein structures and dynamics. They also serve as site-specific infrared probes for studying electric and local environments (Liu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRKMBIKELUFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.